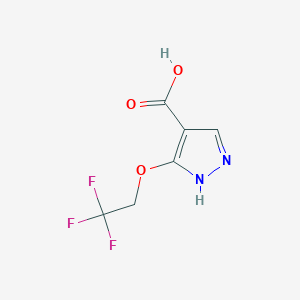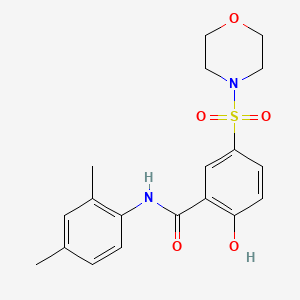
N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to a carboxamide group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to a carboxamide group . The exact structure would depend on the specific substituents attached to the benzene ring and the carboxamide group.Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including condensation with carboxylic acids and amines . The exact reactions would depend on the specific substituents attached to the benzene ring and the carboxamide group.Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides would depend on their specific structure. For example, benzamides are generally solid at room temperature .科学的研究の応用
Chemical Synthesis and Derivatives
N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide belongs to a class of compounds known for diverse chemical reactions and derivatives. Studies have focused on synthesizing various derivatives, exploring their chemical properties and potential applications. For instance, Catsoulacos and Camoutsis (1980) prepared a series of substituted amides, exploring their chemical reactions and potential applications in various fields, although their specific compounds did not exhibit antitumor activity in certain tumor lines (Catsoulacos & Camoutsis, 1980).
Biological Evaluation and Molecular Docking
In the realm of biochemistry and pharmacology, these compounds have been subject to biological evaluation and molecular docking studies. Fahim and Shalaby (2019) synthesized novel benzenesulfonamide derivatives, including a detailed evaluation of their in vitro antitumor activity and potential interactions with various biological targets. This shows the compound's relevance in drug discovery and cancer research (Fahim & Shalaby, 2019).
Antifungal Activity
N-(Morpholinothiocarbonyl) benzamide derivatives have been explored for their antifungal properties. Weiqun et al. (2005) synthesized and characterized such compounds, specifically studying their antifungal activity against pathogens responsible for plant diseases. This suggests potential agricultural applications of these derivatives (Weiqun, Wen, Liqun, & Xianchen, 2005).
Selective CB(2) Agonists
Another significant area of research is the development of selective CB(2) agonists. Sellitto et al. (2010) focused on optimizing sulfamoyl benzamide derivatives to improve metabolic stability while retaining potency for the CB(2) receptor, demonstrating the compound's relevance in pain management and possibly other neurological disorders (Sellitto et al., 2010).
Herbicidal Properties
The herbicidal properties of similar benzamides have been investigated, suggesting potential agricultural applications. Viste, Cirovetti, and Horrom (1970) found that certain benzamides are effective against annual and perennial grasses, providing a basis for further research into environmentally friendly herbicides (Viste, Cirovetti, & Horrom, 1970).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-hydroxy-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-3-5-17(14(2)11-13)20-19(23)16-12-15(4-6-18(16)22)27(24,25)21-7-9-26-10-8-21/h3-6,11-12,22H,7-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSMSQZDUKCMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
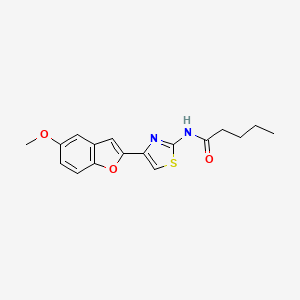
![2,5-dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2703886.png)
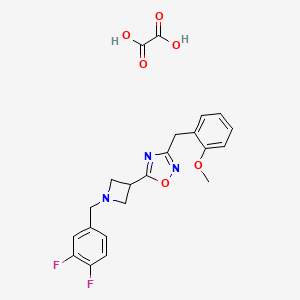
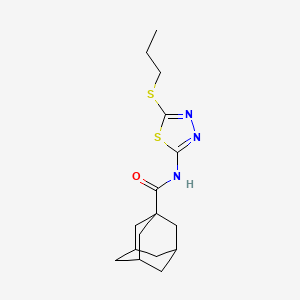
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2703890.png)
![6-phenyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2703891.png)
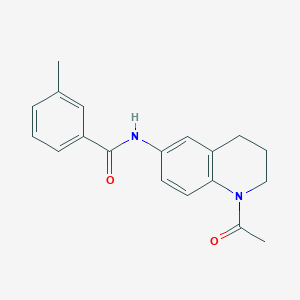
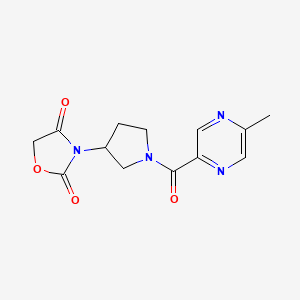
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate](/img/structure/B2703898.png)
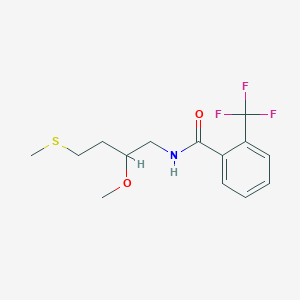
![2-[(adamantan-1-yl)formamido]-N-(cyanomethyl)-N-cyclopropylacetamide](/img/structure/B2703904.png)
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B2703905.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2703906.png)
